Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16546025
InChI: InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3
SMILES:
Molecular Formula: C36H40O5S
Molecular Weight: 584.8 g/mol

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside

CAS No.:

Cat. No.: VC16546025

Molecular Formula: C36H40O5S

Molecular Weight: 584.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside -

Specification

Molecular Formula C36H40O5S
Molecular Weight 584.8 g/mol
IUPAC Name 2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Standard InChI InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3
Standard InChI Key NRALMNQUAKWSMF-UHFFFAOYSA-N
Canonical SMILES CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Ethyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside belongs to the thioglycoside family, where a sulfur atom replaces the oxygen at the anomeric carbon. The galactopyranose ring adopts a 4C1^4\text{C}_1 chair conformation, with benzyl ether groups at the 2-, 3-, 4-, and 6-positions providing steric and electronic protection (Figure 1) . The ethyl thio group (-SC2H5\text{-SC}_2\text{H}_5) at the anomeric center enhances stability against acid-catalyzed hydrolysis compared to traditional O-glycosides, making it a robust glycosyl donor .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC36H40O5S\text{C}_{36}\text{H}_{40}\text{O}_{5}\text{S}
Molecular Weight584.8 g/mol
CAS NumberNot publicly disclosed
Protection Pattern2,3,4,6-Tetra-O-benzyl
Anomeric Configurationβ-D

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl protons (δ 7.2–7.4 ppm), anomeric sulfur-linked ethyl group (δ 2.5–2.7 ppm), and galactose backbone protons (δ 3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 585.27 [M+H]+^+.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via sequential benzylation of D-galactose followed by anomeric thiolation. A representative pathway involves:

  • Benzylation: Treatment of D-galactose with benzyl bromide in the presence of a base (e.g., NaH) yields the perbenzylated intermediate .

  • Anomeric Modification: Reaction with ethanethiol under Lewis acid catalysis (e.g., BF3_3·Et2_2O) introduces the thioethyl group, ensuring β-selectivity .

Table 2: Comparison with Analogous Compounds

CompoundMolecular Weight (g/mol)Protecting GroupsAnomeric Group
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside392.4AcetylEthyl thio
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside554.7BenzylMethyl

Deprotection Strategies

The benzyl groups are selectively removable under hydrogenolysis (H2_2, Pd/C) or acidic conditions (e.g., TFA), enabling stepwise oligosaccharide assembly. For example, partial deprotection at the 6-position can be achieved using diluted HCl in methanol, followed by global deprotection with hydrogenolysis .

Applications in Glycochemistry

Oligosaccharide Synthesis

The compound’s fully protected structure allows for precise glycosylation reactions. In a study by, it served as a glycosyl donor in the synthesis of tumor-associated carbohydrate antigens (TACAs), achieving yields >75% when coupled with trichloroacetimidate acceptors.

Glycoconjugate Development

Ethyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside has been utilized to create glycan arrays for probing lectin interactions. For instance, its deprotected form was conjugated to bovine serum albumin (BSA) to study binding affinities with galectin-3, a protein implicated in cancer metastasis .

Pharmaceutical Research

Drug Delivery Systems

Thiogalactosides derived from this compound enhance drug solubility and target specificity. A 2024 study demonstrated its use in synthesizing galactose-functionalized liposomes, which improved hepatocyte-specific delivery of antiviral agents by 40% compared to non-targeted systems.

Immunotherapy Applications

The compound’s glycans are integral to developing carbohydrate-based vaccines. Researchers conjugated its deprotected derivative to carrier proteins, eliciting robust immune responses against Streptococcus pneumoniae in murine models .

Comparative Analysis with Acetyl-Protected Analogues

Replacing benzyl with acetyl groups (e.g., Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside) reduces molecular weight (392.4 g/mol) but compromises stability. Acetylated derivatives undergo premature deprotection under basic conditions, limiting their utility in multi-step syntheses .

Future Directions

Enzymatic Glycosylation

Recent advances in glycosyltransferases suggest potential for enzymatically remodeling the compound’s structure to access rare glycan motifs .

Nanotechnology Integration

Functionalizing gold nanoparticles with thiogalactosides could enable real-time imaging of carbohydrate-cell interactions, a focus of ongoing research.

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